molecular formula C13H7F2N3O5 B14255420 N-(2,4-difluorophenyl)-3,5-dinitrobenzamide

N-(2,4-difluorophenyl)-3,5-dinitrobenzamide

Cat. No.: B14255420
M. Wt: 323.21 g/mol
InChI Key: CJEQXOUSAMWFCK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3,5-dinitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms and two nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3,5-dinitrobenzamide typically involves the reaction of 2,4-difluoroaniline with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Reduction: Formation of N-(2,4-difluorophenyl)-3,5-diaminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, although these are less common.

Scientific Research Applications

N-(2,4-difluorophenyl)-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes and receptors that play a crucial role in cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to the suppression of cancer cell growth . The presence of fluorine atoms enhances its binding affinity to these targets, while the nitro groups contribute to its overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-3,5-dinitrobenzamide is unique due to the combination of fluorine and nitro groups, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H7F2N3O5

Molecular Weight

323.21 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H7F2N3O5/c14-8-1-2-12(11(15)5-8)16-13(19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H,(H,16,19)

InChI Key

CJEQXOUSAMWFCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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